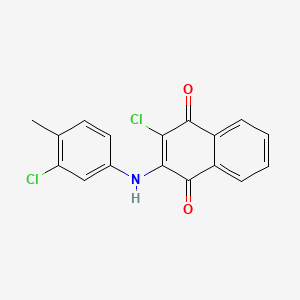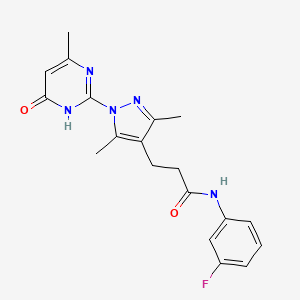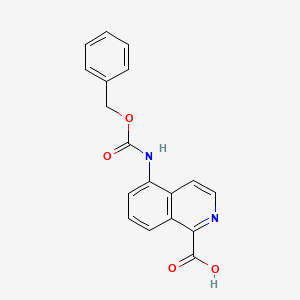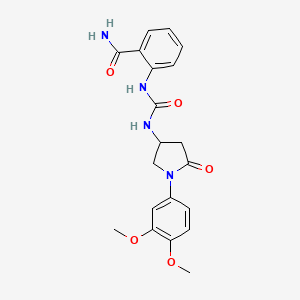
2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(3-chloro-4-methylanilino)naphthoquinone is a chemical compound with the linear formula C17H11Cl2NO2 . It has a molecular weight of 332.189 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C17H11Cl2NO2 . The average mass of the molecule is 332.181 Da, and the monoisotopic mass is 331.016693 Da .Scientific Research Applications
Novel Quinone-Amino Acid Conjugates
Research has led to the development of new quinone-amino acid conjugates linked via a vinylic spacer. Chloranil and 2,3-dichloro-1,4-naphthoquinone have been linked to various amino acids, exploring both direct and indirect methods for their synthesis. These novel modified amino acids open up pathways for further exploration in medicinal chemistry and bioconjugate design (Alnabari & Bittner, 2001).
Antifungal Agents
Derivatives of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone have shown potent antifungal activities against strains such as Candida tropicalis and Candida albicans. This research highlights the potential of naphthoquinone derivatives as effective antifungal agents, offering a new avenue for the development of antifungal therapeutics (Pawar et al., 2014).
Cytotoxicity Evaluation
The cytotoxic activities of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives were evaluated, showing potent effects against various tumor cell lines. This research points to the therapeutic potential of these derivatives in cancer treatment (Lee et al., 2003).
Antiproliferative Activity
The synthesis and characterization of side-chain saturated and homologated analogs of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone have been explored for their antiproliferative activities in various cancer cells. This line of research contributes to the ongoing search for more effective and specific anticancer drugs (Pal et al., 2013).
Antimalarial Activities
Investigations into the antimalarial activities of methylene blue and 1,4-naphthoquinone derivatives have provided insights into their mechanisms of action, which do not involve the inhibition of the mitochondrial electron transport chain. These findings offer valuable information for the development of novel antimalarial therapies (Ehrhardt et al., 2013).
Organic Redox Flow Batteries
Research on the use of naphthoquinone derivatives in alkaline aqueous organic redox flow batteries highlights the potential of these compounds in energy storage applications. The study demonstrates the high energy and power densities achievable with mixed naphthoquinone derivatives, showcasing their utility beyond pharmaceutical applications (Lee et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-(3-chloro-4-methylanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-6-7-10(8-13(9)18)20-15-14(19)16(21)11-4-2-3-5-12(11)17(15)22/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEIIUPNEMRZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763130-53-6 |
Source


|
| Record name | 2-CHLORO-3-(3-CHLORO-4-METHYLANILINO)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide](/img/structure/B2666619.png)
![6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2666620.png)

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)





![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)
![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)

![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)
